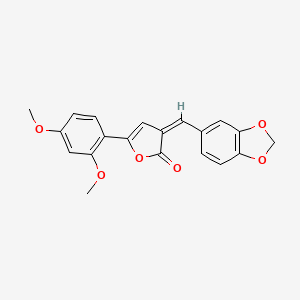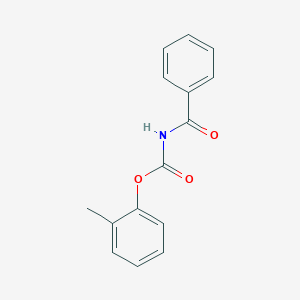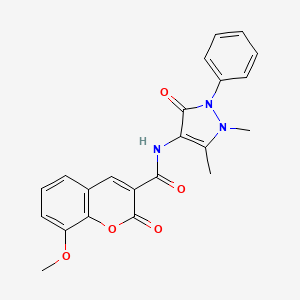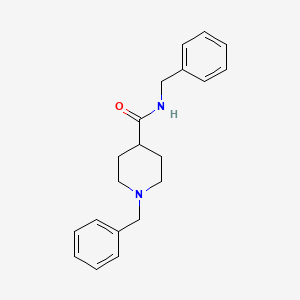![molecular formula C17H19FN2O3 B5200906 N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound blocks the signaling pathways that promote cancer cell growth and survival. It also disrupts the interaction between CK2 and other proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models of cancer. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It is also highly selective for protein kinase CK2, reducing the risk of off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Additionally, there is ongoing research on the potential applications of this compound in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, there is interest in exploring the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of cyclohexylamine with 4-fluorophenoxyacetic acid to form N-cyclohexyl-4-fluorophenoxyacetamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form N-cyclohexyl-2-chloro-4-fluorophenoxyacetamide. Finally, the reaction of this intermediate with 2-amino-5-methylthiazole and potassium carbonate results in the formation of this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of neurofibrillary tangles and improve cognitive function in animal models of Alzheimer's disease.
This compound has also been found to have antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro and in vivo, making it a potential candidate for the treatment of HCV infection.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-12-6-8-14(9-7-12)22-11-16-20-15(10-23-16)17(21)19-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDXEDKHJVKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)


![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
